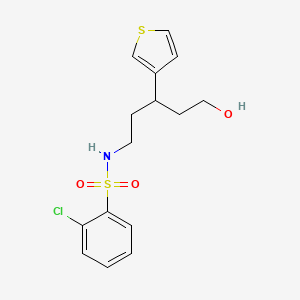

2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3S2/c16-14-3-1-2-4-15(14)22(19,20)17-8-5-12(6-9-18)13-7-10-21-11-13/h1-4,7,10-12,17-18H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKOFXGWPJFGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative is then subjected to further functionalization to introduce the hydroxy and chlorinated groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely involve the use of automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in a variety of substituted derivatives.

Scientific Research Applications

2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a biochemical probe for studying enzyme activity.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is not fully understood. it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This inhibition likely occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorsulfuron (2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide)

- Structural Differences: Chlorsulfuron replaces the 5-hydroxy-3-(thiophen-3-yl)pentyl group with a triazinyl-carbamoyl substituent. The triazine ring in chlorsulfuron enhances herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

- Biological Activity :

Imazosulfuron (2-Chloro-N-(2,6-Dimethylphenyl)-N-(2-Methoxy-1-Methylethyl)Acetamide)

- Structural Differences :

- Imazosulfuron features an acetamide backbone instead of a sulfonamide and lacks aromatic heterocycles like thiophene.

- Functional Implications :

N-(5-Methylisoxazol-3-yl) Benzenesulfonamide Derivatives

- Synthesis Comparison :

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Discussion of Functional Group Impact

- Thiophene vs. Triazine :

- Thiophene’s aromaticity and sulfur atom may enhance π-π stacking in biological targets but reduce herbicidal specificity compared to triazine’s ALS inhibition .

Biological Activity

2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its structural features include a chloro group, a hydroxyl group on a pentyl chain, and a thiophene moiety, which are crucial for its biological activity.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in inflammatory processes or microbial resistance pathways. The presence of the sulfonamide group suggests potential inhibition of bacterial enzymes, similar to other sulfonamide derivatives.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene groups have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular:

- Minimum Inhibitory Concentrations (MIC): Studies report MIC values ranging from 0.008 to 0.046 μg/mL against various pathogens, indicating high potency compared to reference drugs like ampicillin and streptomycin .

- Selectivity: Compounds derived from similar structures have demonstrated selectivity toward bacterial topoisomerases without affecting human isoforms, suggesting a favorable safety profile .

Anti-inflammatory Potential

The compound may also exhibit anti-inflammatory properties by acting as an antagonist to prostaglandin D2 (PGD2), which is implicated in various inflammatory diseases. Research has shown that related compounds can effectively reduce nasal occlusion and other inflammatory symptoms .

Case Studies and Research Findings

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonamide Group: This is often done via nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.

- Final Modifications: Additional functional groups may be introduced to enhance biological activity or solubility.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Functionalization of the thiophene ring via bromination or Grignard reactions to introduce the pentyl chain .

- Step 2 : Hydroxylation of the pentyl chain using oxidizing agents (e.g., KMnO₄) under controlled pH and temperature .

- Step 3 : Sulfonamide coupling between the chlorobenzenesulfonyl chloride and the amine-functionalized thiophene-pentyl intermediate. Purification via column chromatography or HPLC is critical for isolating high-purity product .

- Optimization : Reaction yields improve with solvent polarity adjustments (e.g., DMF for sulfonylation) and catalyst screening (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR for confirming thiophene ring substitution patterns, hydroxy group position, and sulfonamide linkage .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₆H₁₉ClN₂O₃S₂) and isotopic patterns .

- HPLC : For assessing purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Moderate in polar solvents (e.g., DMSO, ethanol) due to the hydroxy and sulfonamide groups; poor in nonpolar solvents .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage recommendations: -20°C in anhydrous DMSO, shielded from light .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodology :

- Substituent Modification : Replace the chloro group with fluoro or methoxy to assess electronic effects on target binding .

- Chain Length Variation : Shorten the pentyl chain to evaluate steric effects on membrane permeability .

- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or antimicrobial susceptibility testing .

- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity trends .

Q. What in silico approaches predict the compound’s potential biological targets and pharmacokinetics?

- Target Prediction :

- SwissTargetPrediction : Screens for kinase, GPCR, or protease targets based on structural similarity to known ligands .

- Molecular Dynamics Simulations : Models interactions with targets like carbonic anhydrase (sulfonamide affinity) .

- ADMET Profiling :

- pkCSM : Predicts moderate blood-brain barrier permeability (logBB < 0.3) and CYP450 inhibition risks .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamide-thiophene hybrids?

- Case Study : Compare this compound’s antimicrobial activity against Gram-positive vs. Gram-negative bacteria with analogs (e.g., 2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide) .

- Approach :

- Dose-Response Curves : Identify EC₅₀ discrepancies due to assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Membrane Permeability Assays : Use Caco-2 cells to clarify transport efficiency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.